molecular formula C24H23ClO3S B5190527 1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-[4-(propan-2-yl)phenyl]propan-1-one

1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-[4-(propan-2-yl)phenyl]propan-1-one

Cat. No.: B5190527
M. Wt: 427.0 g/mol
InChI Key: XPDCXXLHFKVSRA-UHFFFAOYSA-N
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Description

This compound features a propan-1-one backbone substituted at position 1 with a 4-chlorophenyl group and at position 3 with both a phenylsulfonyl and a 4-(propan-2-yl)phenyl group.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-(4-chlorophenyl)-3-(4-propan-2-ylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClO3S/c1-17(2)18-8-10-20(11-9-18)24(29(27,28)22-6-4-3-5-7-22)16-23(26)19-12-14-21(25)15-13-19/h3-15,17,24H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDCXXLHFKVSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-[4-(propan-2-yl)phenyl]propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to sulfonylation using phenylsulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-[4-(propan-2-yl)phenyl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-[4-(propan-2-yl)phenyl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-[4-(propan-2-yl)phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

1-(4-Biphenylyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone ()
  • Structure : Position 3 has a 4-chlorophenylsulfonyl group; position 1 has a biphenylyl group.
  • Key Differences : The target compound has dual substituents (phenylsulfonyl and isopropylphenyl) at position 3, enhancing steric bulk and electronic effects compared to the single sulfonyl group in this analog.
  • Implications : Increased lipophilicity in the target compound may improve membrane permeability, while the biphenylyl group in the analog could enhance π-π stacking in crystal packing .
3-[(4-Chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]-1-propanone ()
  • Structure : Features sulfanyl (thioether) groups instead of sulfonyl.
  • The methoxyphenyl group at position 1 introduces electron-donating effects, contrasting with the 4-chlorophenyl group in the target compound.
  • Implications : The target compound’s sulfonyl group may enhance binding to enzymes like COX-2 through hydrogen bonding, whereas sulfanyl groups might prioritize hydrophobic interactions .

Chalcone Derivatives (α,β-Unsaturated Ketones)

(2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one ()
  • Structure : A chalcone with an α,β-unsaturated ketone and 4-isopropylphenyl substituent.
  • Key Differences : The conjugated double bond in chalcones allows planar geometry, facilitating π-π interactions, while the target compound’s saturated backbone offers conformational flexibility.
  • Biological Activity: Chalcones exhibit anti-leishmanial, anticancer, and nonlinear optical properties. The target compound’s sulfonyl group could augment these activities by improving binding affinity or metabolic stability .

Urea and Amino-Substituted Analogs

1-(4-chlorophenyl)-3-[(4-cyclohexylanilino)propan-1-one ()
  • Structure: Position 3 substituted with a cyclohexylanilino group.
  • Key Differences: The amino group enables hydrogen bonding, unlike the sulfonyl group, which prioritizes steric and electronic effects.
  • Implications: The target compound may exhibit reduced solubility in polar solvents compared to this amino-substituted analog .

COX-2 Inhibition

Compounds with sulfonyl groups, such as 1-(4-(methylsulfonyl)phenyl)-3-phenyl-3-(phenylthio)propan-1-one (), show potent COX-2 inhibition (IC₅₀ = 0.12–0.45 µM). The target compound’s phenylsulfonyl group could similarly interact with the COX-2 hydrophobic pocket, while the isopropylphenyl group may enhance selectivity .

Anticancer Activity

Chalcone derivatives (e.g., ) demonstrate antitumor activity via apoptosis induction. The target compound’s sulfonyl group might stabilize interactions with cellular targets like tubulin or kinases, while its bulkier substituents could improve pharmacokinetic profiles .

Crystallographic Data

  • Chalcone () : Dihedral angle between aromatic rings = 53.5°, with planar prop-2-en-1-one moiety.
  • Target Compound : Predicted to exhibit larger dihedral angles due to steric hindrance from dual substituents, affecting crystal packing and solubility .

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